molecular formula C5H11NO B8023962 (2S,3S)-2-methylpyrrolidin-3-ol

(2S,3S)-2-methylpyrrolidin-3-ol

Cat. No.: B8023962
M. Wt: 101.15 g/mol
InChI Key: PNHQGHVFLXERHR-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-methylpyrrolidin-3-ol is a chiral pyrrolidine derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and pharmaceutical research . This compound is characterized by a hydroxyl group at the 3-position and a methyl group at the 2-position of the pyrrolidine ring, with its specific (2S,3S) stereochemistry being critical for interactions with biological targets . It is commonly supplied as a stable hydrochloride salt (CAS 1107659-78-8) to enhance solubility and handling properties . The stereochemistry of this scaffold is a key determinant of its research utility. Pyrrolidine structures with specific chiral configurations, such as the substituted trans-(2S,4R)-pyrrolidine, are recognized as key dopaminergic moieties in the design of novel dual-target therapeutics for the central nervous system . The precise three-dimensional structure allows researchers to investigate structure-activity relationships (SAR) with high specificity, making it a critical tool for developing compounds with optimized affinity and selectivity for biological targets such as enzymes and receptors . This compound is for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2-methylpyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHQGHVFLXERHR-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Enantioselective Synthetic Methodologies for 2s,3s 2 Methylpyrrolidin 3 Ol

Chemoenzymatic and Biocatalytic Approaches

The use of enzymes in organic synthesis offers a powerful and environmentally benign route to enantiomerically pure compounds. Biocatalytic methods for the synthesis of (2S,3S)-2-methylpyrrolidin-3-ol have been explored, demonstrating high stereoselectivity and operational simplicity.

Aldolase-Catalyzed Reactions for Pyrrolidinol Ring Formation

A notable chemoenzymatic approach to this compound involves an aldolase-catalyzed reaction to construct the key pyrrolidinol ring. In a specific example, the enzyme 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) from Thermotoga maritima (DERATma) has been successfully employed. This enzyme catalyzes the aldol (B89426) addition of ethanal to N-Cbz-L-alaninal. The resulting aldol product undergoes a subsequent spontaneous intramolecular cyclization and reductive amination in a one-pot reaction to yield the target this compound.

This biocatalytic approach is highly attractive due to the exceptional stereocontrol exerted by the enzyme, which directly leads to the desired (2S,3S) configuration of the final product. The reaction proceeds under mild conditions in an aqueous environment, further highlighting its green credentials.

Optimization of Biocatalyst Performance and Reaction Conditions

To maximize the efficiency of the biocatalytic synthesis of this compound, optimization of both the biocatalyst and the reaction conditions is crucial. This involves screening for the most effective enzyme and fine-tuning parameters such as substrate concentration, pH, temperature, and reaction time.

ParameterCondition
Enzyme2-deoxy-D-ribose-5-phosphate aldolase from Thermotoga maritima (DERATma)
SubstratesN-Cbz-L-alaninal, Ethanal
Key StepsEnzymatic aldol addition, Intramolecular cyclization, Reductive amination
Catalyst (Reductive Amination)Palladium on carbon (Pd/C)

Asymmetric Chemical Synthesis Strategies

In addition to biocatalytic methods, traditional asymmetric chemical synthesis provides a versatile toolbox for the construction of enantiomerically pure this compound. These strategies often rely on the use of chiral starting materials or chiral auxiliaries to control the stereochemical outcome of the reactions.

Multi-step Diastereoselective and Enantioselective Transformations

The synthesis of this compound can be accomplished through multi-step sequences that employ diastereoselective and enantioselective transformations. These routes often start from readily available chiral building blocks and involve the creation of the required stereocenters through carefully designed reaction cascades.

One potential strategy involves the use of a chiral starting material from the "chiral pool," such as an amino acid. For example, a synthesis could commence from a protected derivative of L-alanine. The synthetic sequence would then involve the introduction of the hydroxyl group and the formation of the pyrrolidine (B122466) ring through stereocontrolled reactions. This might include steps like asymmetric reduction of a ketone or diastereoselective addition to a chiral aldehyde, followed by cyclization.

Utilization of Chiral Auxiliaries and Starting Materials

Chiral auxiliaries are powerful tools in asymmetric synthesis, where a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

While specific examples for the synthesis of this compound using this approach are not extensively documented in readily available literature, established methodologies using chiral auxiliaries for the synthesis of substituted pyrrolidines can be conceptually applied. For instance, Evans oxazolidinone auxiliaries are widely used for stereoselective aldol reactions, which could be a key step in constructing the carbon skeleton of the target molecule. Similarly, pseudoephedrine amides have been effectively used as chiral auxiliaries in the asymmetric alkylation of enolates, a reaction that could be adapted to introduce the methyl group at the C2 position with the correct stereochemistry.

The general approach would involve:

Attachment of a suitable chiral auxiliary (e.g., an Evans oxazolidinone or pseudoephedrine) to a precursor molecule.

A diastereoselective reaction to create one or both of the stereocenters.

Removal of the chiral auxiliary.

Subsequent transformations to complete the synthesis of the pyrrolidine ring.

Asymmetric Reductive Alkylation Procedures for Chiral Center Establishment

Asymmetric reductive alkylation represents a powerful strategy for the stereocontrolled formation of C-C bonds and the simultaneous creation of a chiral center. In the context of synthesizing this compound, this methodology can be envisioned to establish the C2 methyl-substituted stereocenter with high enantiopurity. A prominent approach involves the nickel-catalyzed asymmetric reductive hydroalkylation of enamides or enecarbamates. nih.govresearchgate.net This reaction utilizes a chiral nickel catalyst to mediate the addition of a hydride and an alkyl group across the double bond of an enamide precursor. The process begins with a regio- and stereoselective hydrometallation of the enamide, which generates an enantioenriched alkylnickel intermediate. This intermediate then reacts with an alkyl electrophile to form the desired C-C bond, yielding an α-branched chiral amine derivative. nih.govresearchgate.net

While not directly applied to this compound in the cited literature, this method provides a template for its synthesis. A hypothetical precursor, such as a protected 3-hydroxy-2-methyl-Δ¹-pyrroline, could undergo asymmetric reductive methylation to install the C2 methyl group with the desired (S) configuration. The choice of chiral ligand is critical for achieving high enantioselectivity.

Another relevant strategy is the asymmetric reduction of a 1,4-dicarbonyl compound, which can be cyclized to form the pyrrolidine ring. The asymmetric reduction of 2,5-hexanedione (B30556) to the corresponding diol using baker's yeast or chiral catalysts like (−)-diisopinocampheylchloroborane (Ipc₂BCl) can produce diols with excellent stereoselectivity. nih.gov These chiral diols can then be converted into the desired pyrrolidine. For the synthesis of this compound, a suitably substituted diketone precursor could be envisioned, where asymmetric reduction sets the stereochemistry of the hydroxyl group, followed by cyclization and further functional group manipulations.

Method Catalyst/Reagent Substrate Type Key Features Ref.
Asymmetric Reductive HydroalkylationNickel-catalyst with chiral ligandEnamides/EnecarbamatesMild conditions, broad substrate scope for chiral amine synthesis. nih.govresearchgate.net
Asymmetric ReductionBaker's yeast or (−)-Ipc₂BCl1,4-DiketonesHigh enantioselectivity, access to chiral diol precursors for pyrrolidines. nih.gov
Asymmetric Allylic AlkylationIridium catalyst with chiral ligandBenzyloxy imidesFormation of a stereogenic quaternary center, followed by ring contraction. nih.gov

Asymmetric 1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Ring Construction

The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly effective and atom-economical method for constructing the pyrrolidine ring with multiple stereocenters in a single step. acs.orgmdpi.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole (the azomethine ylide) with a dipolarophile (an alkene). The stereochemical outcome of the reaction can be controlled by using chiral catalysts, chiral auxiliaries, or chiral starting materials.

For the synthesis of this compound, an azomethine ylide generated from an amino acid, such as alanine (B10760859), can be reacted with a suitable alkene dipolarophile. The use of a chiral metal catalyst, often based on copper(I) or silver(I), in conjunction with a chiral ligand, can induce high enantioselectivity in the cycloaddition. rsc.org For example, the reaction of an azomethine ylide derived from glycine (B1666218) with an electron-deficient alkene in the presence of a Cu(I)-chiral ligand complex can afford highly functionalized pyrrolidines with excellent diastereo- and enantioselectivity. rsc.org A similar strategy starting from alanine would introduce the C2 methyl group. The choice of dipolarophile would be crucial for introducing the C3 hydroxyl group with the correct stereochemistry.

The reaction conditions, including the solvent, temperature, and nature of the catalyst and ligand, are critical for controlling the stereoselectivity. frontiersin.org Water has been explored as a green solvent for these reactions, sometimes in the presence of Lewis acids to enhance reactivity and selectivity. frontiersin.org

Catalyst System Dipole Precursor Dipolarophile Stereoselectivity Ref.
Cu(I) / Chiral LigandGlycine-derived imineElectron-deficient alkenesHigh diastereo- and enantioselectivity rsc.org
Ir-complexTertiary amides/lactamsConjugated alkenesHigh selectivity for complex pyrrolidines acs.org
Catalyst-free (thermal)Isatin and amino acidVarious alkenesSubstrate-controlled diastereoselectivity nih.gov

Total Synthesis and Formal Synthesis Strategies

The total synthesis of this compound can be approached from various starting materials, often leveraging the chiral pool. The chiral pool refers to readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials in a synthesis. researchgate.netnih.gov

One common strategy involves starting from naturally occurring amino acids like L-proline or L-hydroxyproline. nih.gov These compounds already contain the pyrrolidine ring and one or more chiral centers, which can be manipulated to achieve the desired target structure. For instance, a synthetic route could begin with a protected form of L-hydroxyproline, where the existing stereocenters guide the introduction of the C2 methyl group.

Another powerful chiral pool starting material is (S)-malic acid. hkbu.edu.hk A synthesis of (R)-3-methylpyrrolidine alkaloids has been demonstrated starting from (S)-malic acid, where diastereoselective methylation followed by reductive dehydroxylation and cyclization afforded the target pyrrolidine. hkbu.edu.hk A similar strategy could be adapted for this compound.

Formal synthesis is another important concept, where a known intermediate in a previously reported total synthesis of the target molecule is synthesized. organic-chemistry.orgnih.gov This validates a new synthetic route and provides an alternative pathway to the final product. A formal synthesis of this compound could involve the preparation of a key chiral intermediate, such as a protected form of 2-methyl-3-hydroxypyrrolidine with the correct relative stereochemistry, which has been previously converted to the final product.

Strategy Starting Material Key Transformations Ref.
Chiral Pool SynthesisL-Proline / L-HydroxyprolineFunctional group manipulation, stereocontrolled methylation nih.gov
Chiral Pool Synthesis(S)-Malic AcidDiastereoselective methylation, reductive dehydroxylation, cyclization hkbu.edu.hk
Reductive HydroaminationEnynyl aminesTMSOTf-mediated "5-endo-dig" cyclization organic-chemistry.org

Deracemization and Enantioseparation Techniques for Stereoisomer Isolation

When a synthetic route produces a mixture of stereoisomers, deracemization or enantioseparation techniques are required to isolate the desired enantiomer. Enantioseparation is the process of separating a racemic mixture into its individual enantiomers. One of the most powerful and widely used methods for enantioseparation is chiral high-performance liquid chromatography (HPLC). nih.gov

In chiral HPLC, the stationary phase is made of a chiral material, known as a chiral stationary phase (CSP). When a racemic mixture is passed through the column, the two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a wide range of chiral compounds. nih.gov For the separation of a racemic mixture of 2-methylpyrrolidin-3-ol (B7967916), a suitable chiral HPLC method would need to be developed, likely involving screening of different CSPs and mobile phase compositions to achieve baseline separation of the (2S,3S) and (2R,3R) enantiomers, as well as their diastereomers.

Deracemization is a more elegant approach where one enantiomer in a racemic mixture is converted into the other, ideally leading to a 100% yield of the desired enantiomer. This can be achieved through various methods, including dynamic kinetic resolution, which combines a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. While specific deracemization protocols for 2-methylpyrrolidin-3-ol are not readily found in the literature, this remains an active area of research in asymmetric synthesis.

Technique Principle Application Ref.
Chiral HPLCDifferential interaction with a chiral stationary phaseSeparation of enantiomers and diastereomers nih.gov
Dynamic Kinetic ResolutionKinetic resolution combined with in situ racemizationConversion of a racemate to a single enantiomerN/A

Synthesis and Chemical Modification of 2s,3s 2 Methylpyrrolidin 3 Ol Derivatives

Regioselective N-Alkylation and N-Acylation Reactions

The secondary amine of the pyrrolidine (B122466) ring is a key handle for introducing a wide range of substituents, thereby modulating the physicochemical and pharmacological properties of the resulting derivatives. Both N-alkylation and N-acylation reactions must be carefully controlled to achieve regioselectivity, especially in the presence of the C3-hydroxyl group.

N-Alkylation: The direct N-alkylation of pyrrolidine derivatives is a common strategy to introduce alkyl groups. In the context of related heterocyclic systems, various methods have been developed to achieve regioselective N-alkylation. For instance, the use of ionic liquids like [Bmim][PF6] or [Bmim][BF4] has been shown to promote highly regioselective N-substitution of pyrrole (B145914) with alkyl halides. organic-chemistry.org Another approach involves the use of potassium hydroxide (B78521) as a base in an ionic liquid, which has been successful for the N-alkylation of various N-acidic heterocyclic compounds, including indole (B1671886) and benzimidazole. organic-chemistry.org For the synthesis of N-alkyl-2-pyrrolidones from glutamic acid, a palladium-catalyzed reductive N-alkylation has proven effective. rsc.org While these methods are not specifically described for (2S,3S)-2-methylpyrrolidin-3-ol, they represent viable strategies that could be adapted for its regioselective N-alkylation. The choice of base and solvent system is critical to favor N-alkylation over O-alkylation of the hydroxyl group. For example, in the alkylation of 2-pyridones, the use of an alkali salt in DMF typically leads to N-alkylation, whereas a silver salt in benzene (B151609) favors O-alkylation. nih.gov

N-Acylation: N-acylation is another fundamental transformation for derivatizing the pyrrolidine nitrogen. This reaction is generally straightforward and can be achieved using various acylating agents such as acid chlorides, anhydrides, or activated esters in the presence of a base. The higher nucleophilicity of the nitrogen atom compared to the secondary hydroxyl group typically ensures high regioselectivity for N-acylation under standard conditions.

Reagent TypeGeneral ConditionsProduct Type
Alkyl HalideBase (e.g., K2CO3), Solvent (e.g., DMF)N-Alkylpyrrolidine
Acyl ChlorideBase (e.g., Triethylamine), Solvent (e.g., CH2Cl2)N-Acylpyrrolidine
Carboxylic AcidCoupling Agent (e.g., DCC, EDC)N-Acylpyrrolidine

Selective Functionalization at the Hydroxyl Moiety

The secondary hydroxyl group at the C3 position offers another site for introducing diversity into the this compound scaffold. Selective functionalization of this group requires careful consideration of protecting group strategies for the pyrrolidine nitrogen to prevent competing reactions.

Common modifications of the hydroxyl group include O-acylation, O-alkylation, and oxidation.

O-Acylation and O-Alkylation: With the nitrogen atom appropriately protected, for example as a carbamate (B1207046) (e.g., Boc or Cbz), the hydroxyl group can be selectively acylated using standard esterification conditions. O-alkylation can be achieved using an alkyl halide in the presence of a strong base, such as sodium hydride. The choice of reaction conditions is crucial to avoid side reactions and ensure high yields.

Oxidation: Oxidation of the secondary alcohol to a ketone provides a 2-methylpyrrolidin-3-one derivative. This ketone functionality can then serve as a key intermediate for further modifications, such as the introduction of new substituents at the C4 position via enolate chemistry.

Reaction TypeReagentProduct
O-AcylationAcyl Chloride, Base (with N-protection)3-Acyloxy-2-methylpyrrolidine
O-AlkylationAlkyl Halide, Strong Base (with N-protection)3-Alkoxy-2-methylpyrrolidine
OxidationOxidizing Agent (e.g., PCC, Swern)2-Methylpyrrolidin-3-one

Stereocontrolled Modifications at the Pyrrolidine Ring Carbons

Modifications at the carbon atoms of the pyrrolidine ring, while synthetically more challenging, can lead to novel analogs with altered stereochemistry and substitution patterns. Such modifications often rely on the stereoselective synthesis of the pyrrolidine ring itself from acyclic precursors or the diastereoselective functionalization of a pre-existing ring.

The synthesis of highly substituted pyrrolidines often involves multi-step sequences. For instance, a facile, diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones has been reported, which involves a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement. nih.govacs.org This method provides access to densely functionalized pyrrolidinone products with an all-carbon quaternary stereocenter. nih.govacs.org While not a direct modification of this compound, this approach highlights the potential for creating complex pyrrolidine structures with high stereocontrol.

Another strategy involves the use of biocatalysis. A biocatalytic approach using a laccase from Myceliophthora thermophila has been employed for the stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. rsc.org This method involves the oxidation of catechols to ortho-quinones and their subsequent 1,4-addition to 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, resulting in moderate to good yields of the desired products. rsc.org

Diastereoselective Synthesis of Specific Pyrrolidine Analogues

The diastereoselective synthesis of specific pyrrolidine analogues is a key area of research, as the relative stereochemistry of the substituents on the pyrrolidine ring often dictates biological activity. The existing stereocenters in this compound can be used to direct the stereochemical outcome of subsequent reactions.

For example, in reactions involving the formation of a new stereocenter, the pre-existing chiral centers can induce facial selectivity, leading to the preferential formation of one diastereomer over another. This principle is fundamental in asymmetric synthesis. While specific examples of diastereoselective reactions starting from this compound are not abundant in the readily available literature, general principles of diastereoselective reactions can be applied. youtube.com

The synthesis of pyrrolidine-containing drugs and their precursors often relies on stereoselective methods starting from chiral precursors like proline and 4-hydroxyproline. mdpi.com These methods include stereoselective cyclization of acyclic compounds and the modification of existing chiral pyrrolidine rings. For instance, the stereoselective synthesis of new (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs has been achieved using a C(sp3)-H activation strategy. nih.gov

Lack of Specific Research Data for "this compound" in Specified Catalytic Applications

Following a comprehensive search of publicly available scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical compound This compound for the precise applications in asymmetric catalysis as outlined in the user's request.

The investigation sought to find detailed research findings, performance data, and mechanistic studies for the use of This compound as a chiral ligand precursor in metal-catalyzed reactions and as a direct organocatalyst. Specifically, the search focused on:

The design and structural modification of ligands derived from This compound .

The catalytic performance of such ligands in asymmetric hydrogenation.

The rational design of organocatalysts based on the This compound scaffold.

Mechanistic details of the corresponding organocatalytic pathways.

The application of these specific catalysts in stereoselective aldol (B89426) and Michael additions.

The search results yielded general information on related structures, such as proline and other pyrrolidine derivatives, which are well-established in the field of asymmetric catalysis. However, no scholarly articles, peer-reviewed papers, or comprehensive datasets were identified that specifically document the synthesis, application, and performance of catalysts derived directly from the This compound stereoisomer for the requested transformations.

Due to the strict requirement to focus solely on This compound and the absence of specific, verifiable research on this compound in the specified catalytic roles, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline. The available data on related compounds cannot be used as a substitute, as this would violate the explicit constraints of the request and potentially present misleading information.

It is possible that the catalytic applications of this specific compound are not widely published in the accessible scientific literature or may be part of proprietary research. Therefore, the requested article cannot be produced at this time.

Applications in Asymmetric Catalysis and Chiral Ligand Design

Comparative Studies with Other Pyrrolidine-Based Chiral Catalysts

A crucial aspect of developing new chiral catalysts is understanding their performance relative to existing, well-established catalytic systems. For (2S,3S)-2-methylpyrrolidin-3-ol, comparative studies are essential to delineate its specific advantages and potential niches in asymmetric synthesis. These studies often involve evaluating the catalyst's efficacy in benchmark reactions and comparing the yields and enantioselectivities to those achieved with other pyrrolidine-based catalysts.

The structural nuances of the pyrrolidine (B122466) ring, including the nature and stereochemistry of its substituents, play a pivotal role in determining the outcome of a catalyzed reaction. For instance, the presence and orientation of the methyl and hydroxyl groups in this compound can significantly influence the steric and electronic environment of the catalytic site.

Research in the broader field of pyrrolidine-based organocatalysis has established that modifications to the pyrrolidine scaffold can lead to substantial differences in catalytic activity and selectivity. For example, the well-known proline and its derivatives, such as diarylprolinol silyl (B83357) ethers, have been extensively studied and serve as a common benchmark for comparison. These catalysts are known to operate through specific activation modes, such as enamine or iminium ion formation.

In one area of investigation, the performance of catalysts derived from this compound could be compared to catalysts based on other substituted pyrrolidinols. The variation in the position and nature of substituents allows for a fine-tuning of the catalyst's properties. For instance, comparing a catalyst with a 2-methyl-3-hydroxy substitution pattern to one with a 4-hydroxy or a 2,5-disubstituted pattern can provide valuable insights into the structure-activity relationship.

Hypothetical Comparative Data for the Asymmetric Aldol (B89426) Reaction

CatalystSubstrateYield (%)Enantiomeric Excess (ee, %)
This compound derivativeAldehyde A + Ketone B8592
(S)-Prolinol derivativeAldehyde A + Ketone B9088
(2S,4R)-4-Hydroxypyrrolidine derivativeAldehyde A + Ketone B8295

This table is for illustrative purposes only and does not represent actual experimental data.

Such a table would allow for a direct comparison of the catalysts' abilities to promote the reaction efficiently (yield) and to control the stereochemical outcome (enantiomeric excess). The subtle differences in the results would then be rationalized based on the structural features of each catalyst, such as the steric hindrance imparted by the methyl group or the hydrogen-bonding capabilities of the hydroxyl group in this compound.

The design of chiral ligands for metal-catalyzed reactions is another area where comparative studies are vital. Ligands based on this compound could be used in various transition-metal-catalyzed transformations, such as hydrogenations, cross-coupling reactions, or cycloadditions. Their performance would be compared to ligands derived from other chiral backbones, including other pyrrolidine structures. The electronic and steric properties of the ligand, dictated by the substitution pattern on the pyrrolidine ring, would be critical in determining the outcome of the reaction.

Role As a Chiral Building Block in Complex Molecular Architectures

Strategic Application in the Synthesis of Pyrrolidine (B122466) Alkaloids and Analogues

The pyrrolidine ring is a core structural motif in a vast number of natural products, particularly in the diverse family of pyrrolidine and pyrrolizidine (B1209537) alkaloids. Many of these alkaloids exhibit significant biological activities, making them attractive targets for total synthesis. The use of chiral pool strategies, which employ readily available chiral molecules as starting materials, is a common and effective approach to ensure the correct stereochemistry in the final product.

(2S,3S)-2-methylpyrrolidin-3-ol, with its pre-defined stereocenters, serves as an ideal starting point for the asymmetric synthesis of various alkaloids. For instance, in the synthesis of 2-substituted pyrrolidine alkaloids, which often feature 1,3-aminoalcohol units, this chiral building block can be strategically employed. nih.gov The synthetic approaches to these alkaloids often involve the manipulation of functional groups on a pre-existing chiral pyrrolidine core. nih.gov

Furthermore, the synthesis of more complex alkaloid frameworks, such as the pyrrolizidine alkaloids, often relies on the cyclization of suitably functionalized pyrrolidine derivatives. researchgate.net The stereochemistry of the starting pyrrolidine dictates the stereochemical outcome of the cyclization and, consequently, the final structure of the alkaloid. While numerous syntheses of pyrrolizidine alkaloids like alexine (B40350) and its stereoisomers have been reported starting from various chiral precursors, the underlying principle remains the same: the stereochemical integrity of the initial building block is paramount. kib.ac.cnnih.gov The application of this compound in this context allows for a more direct and efficient route to specific stereoisomers of these complex natural products.

Alkaloid Class General Synthetic Strategy Role of Chiral Pyrrolidine Precursor
2-Substituted Pyrrolidine AlkaloidsFunctional group manipulation of a chiral pyrrolidine core.Provides the core scaffold with defined stereochemistry.
Pyrrolizidine AlkaloidsIntramolecular cyclization of a substituted pyrrolidine derivative.Controls the stereochemistry of the final bicyclic system.
Tropane AlkaloidsBiosynthetically derived from pyrrolidine precursors.Serves as a key intermediate in the biosynthetic pathway. researchgate.net

Incorporation into Pharmaceutical Intermediates and Advanced Lead Compounds

The pyrrolidine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in a multitude of biologically active compounds and approved drugs. mdpi.comnih.gov Consequently, chiral pyrrolidine derivatives like this compound are highly sought-after intermediates in the pharmaceutical industry. They serve as foundational elements for the synthesis of advanced lead compounds and active pharmaceutical ingredients (APIs).

The synthesis of various drugs containing the pyrrolidine ring often starts from chiral precursors such as proline and its derivatives. mdpi.com For example, drugs like Captopril, an ACE inhibitor, and Eletriptan, used for treating migraines, incorporate a pyrrolidine moiety. mdpi.com The specific stereochemistry of these molecules is critical for their pharmacological activity. The use of this compound can offer a more direct synthetic route to novel analogues of such drugs, where the methyl and hydroxyl groups can be further functionalized to fine-tune the compound's properties.

Moreover, N-methyl-3-pyrrolidinol has been identified as a key intermediate in the synthesis of novel anticholinergic drugs. google.com The stereochemistry of this intermediate can significantly influence the efficacy and selectivity of the final drug molecule. The (2S,3S) configuration of the title compound provides a specific stereoisomer that can be crucial for achieving the desired pharmacological profile. The development of efficient synthetic routes to such intermediates is therefore of great importance for the discovery of new therapeutics. nih.gov

Drug/Drug Class Therapeutic Area Relevance of Pyrrolidine Moiety
CaptoprilAntihypertensiveThe pyrrolidine ring is a key structural feature for ACE inhibition. mdpi.com
EletriptanAntimigraineThe pyrrolidine group is part of the pharmacophore responsible for its activity. mdpi.com
AnticholinergicsVariousN-methyl-3-pyrrolidinol is a key synthetic intermediate. google.com
VildagliptinAntidiabeticA proline derivative is a key component of this DPP-4 inhibitor. mdpi.com

Construction of Bioactive Molecules with Defined Stereochemical Integrity

The biological activity of a chiral molecule is often highly dependent on its absolute configuration. Different stereoisomers of a drug can have vastly different pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development. This compound, by virtue of its fixed stereochemistry, is an excellent tool for ensuring the stereochemical integrity of the final bioactive molecule.

The stereoselective synthesis of complex natural products and their analogues often relies on the use of chiral building blocks to control the formation of new stereocenters. researchgate.net When this compound is used as a starting material, its stereocenters can direct the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled diastereoselection. This allows for the predictable and efficient synthesis of the desired stereoisomer of the target molecule.

For example, in the synthesis of pyrrolidine-based enzyme inhibitors, the precise spatial arrangement of substituents on the pyrrolidine ring is crucial for effective binding to the enzyme's active site. The (2S,3S) configuration of the methyl and hydroxyl groups in the title compound provides a rigid and well-defined scaffold upon which further chemical modifications can be made, leading to potent and selective inhibitors. The synthesis of methyl (2S,3S)-3-hydroxypyrrolidine-2-carboxylate hydrochloride, a related chiral building block, highlights the importance of such compounds in medicinal chemistry for creating molecules with specific biological activities. smolecule.com

Utility in Multi-Component and Cascade Reaction Sequences

Multi-component reactions (MCRs) and cascade reactions are powerful synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. organic-chemistry.org The functional groups present in this compound, namely the secondary amine and the hydroxyl group, make it a potentially valuable substrate for such reactions.

The secondary amine of the pyrrolidine ring can participate in a variety of MCRs, such as the Ugi and Passerini reactions, which are widely used for the rapid generation of libraries of peptidomimetic compounds. organic-chemistry.org While the direct participation of this compound in these specific reactions may require protection of the hydroxyl group, its amine functionality is well-suited for the formation of iminium ions, which are key intermediates in many cascade sequences.

Furthermore, the 1,3-dipolar cycloaddition of azomethine ylides, which can be generated from pyrrolidine derivatives, is a classic and efficient method for the synthesis of substituted pyrrolidines. nih.gov The stereochemistry of the starting pyrrolidine can influence the stereochemical outcome of the cycloaddition, leading to the formation of complex polycyclic systems with high stereocontrol. The hydroxyl group in this compound can also be used as a handle for further transformations or to direct the regioselectivity of certain reactions. The development of novel cascade reactions involving chiral pyrrolidine building blocks is an active area of research with the potential to streamline the synthesis of complex bioactive molecules.

Stereochemical Analysis and Control in Synthesis

Methodologies for Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule like (2S,3S)-2-methylpyrrolidin-3-ol involves establishing the precise spatial arrangement of its atoms. Several techniques are employed for this purpose, ranging from crystallographic methods to spectroscopic and chemical correlation approaches.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a crystalline compound. nih.gov This technique provides a detailed three-dimensional map of the electron density within the crystal, allowing for the unambiguous assignment of the R/S configuration to each chiral center. nih.govlibretexts.org For this compound, obtaining a suitable single crystal of the compound or a derivative is a prerequisite for this analysis.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR does not directly reveal absolute configuration, the use of chiral derivatizing agents or chiral shift reagents can be employed. vedantu.com These reagents react with the enantiomers of the compound to form diastereomers, which exhibit distinct NMR spectra, allowing for differentiation and, in some cases, correlation to a known standard to infer the absolute configuration.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light. nih.gov Chiral molecules exhibit unique CD spectra, and by comparing the experimental spectrum of this compound to that of a known standard or to theoretical calculations, the absolute configuration can be determined.

Chemical Correlation: This method involves chemically transforming the molecule of unknown configuration into a compound whose absolute configuration has already been established. libretexts.org For instance, this compound could be chemically modified through a series of stereochemically predictable reactions to yield a known compound, thereby relating their configurations.

Strategies for Achieving High Diastereoselectivity in Synthetic Routes

The synthesis of this compound requires control over the formation of two adjacent stereocenters. Achieving high diastereoselectivity, the preferential formation of one diastereomer over others, is a key challenge. Various synthetic strategies can be employed to address this.

Substrate-Controlled Synthesis: In this approach, the existing stereochemistry in the starting material or an intermediate directs the formation of the new stereocenter. For example, the reduction of a chiral ketone precursor to this compound can be influenced by the steric and electronic properties of adjacent groups, favoring the approach of the reducing agent from a specific face.

Reagent-Controlled Synthesis: This strategy utilizes chiral reagents or catalysts to induce stereoselectivity. Chiral reducing agents, for instance, can selectively deliver a hydride to one face of a prochiral ketone, leading to the desired diastereomer. Similarly, asymmetric catalytic hydrogenations of suitable precursors can provide access to highly enriched this compound.

Enzyme-Catalyzed Reactions: Biocatalysis, using enzymes such as transaminases or reductases, offers a powerful tool for achieving high enantio- and diastereoselectivity. nih.gov These enzymes create a chiral environment that can precisely control the stereochemical outcome of a reaction, often leading to the desired stereoisomer with high purity. For instance, a transaminase-triggered cyclization of a suitable ω-chloroketone could potentially be employed to synthesize chiral 2-methylpyrrolidines with high stereoselectivity. nih.gov

Synthetic StrategyDescriptionPotential Application for this compound
Substrate-Controlled Existing stereocenter in the starting material directs the formation of a new stereocenter.A chiral precursor with a defined stereocenter adjacent to the ketone or imine to be reduced.
Reagent-Controlled A chiral reagent or catalyst is used to induce stereoselectivity.Asymmetric hydrogenation or reduction using a chiral catalyst or hydride source.
Enzyme-Catalyzed Use of enzymes to catalyze stereoselective transformations.Transaminase or reductase enzymes to convert a prochiral precursor into the desired stereoisomer.

Assessment of Enantiomeric Excess and Optical Purity

Once a synthesis has been performed, it is crucial to determine the stereochemical purity of the resulting this compound. This is typically quantified by enantiomeric excess (ee) and diastereomeric excess (de).

Enantiomeric Excess (ee): Enantiomeric excess is a measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. masterorganicchemistry.com An ee of 100% indicates an enantiomerically pure sample, while a racemic mixture has an ee of 0%. masterorganicchemistry.com

Optical Purity: Historically, the purity of a chiral sample was assessed by measuring its specific rotation, the degree to which it rotates plane-polarized light. nih.gov Optical purity is the ratio of the specific rotation of a sample to the specific rotation of the pure enantiomer. thieme-connect.de While often used interchangeably with enantiomeric excess, it's important to note that the relationship between optical purity and enantiomeric excess is not always linear due to intermolecular interactions. nih.govthieme-connect.de

Methods for Determining Enantiomeric and Diastereomeric Excess:

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are the most common and reliable methods for determining enantiomeric and diastereomeric excess. nih.govresearchgate.netgcms.cz The different stereoisomers interact differently with the chiral stationary phase, leading to their separation and allowing for their quantification.

NMR Spectroscopy with Chiral Derivatizing Agents: As mentioned earlier, reacting the stereoisomeric mixture with a chiral derivatizing agent can produce diastereomers that are distinguishable by NMR spectroscopy. vedantu.com The relative integration of the signals corresponding to each diastereomer can be used to calculate the diastereomeric and, by extension, the enantiomeric excess.

Capillary Electrophoresis (CE): Chiral selectors can be added to the buffer in capillary electrophoresis to enable the separation and quantification of enantiomers.

Analytical TechniquePrincipleApplication to this compound
Chiral HPLC/GC Differential interaction of stereoisomers with a chiral stationary phase.Separation and quantification of the (2S,3S), (2R,3R), (2S,3R), and (2R,3S) isomers.
Chiral NMR Spectroscopy Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals.Determination of the ratio of stereoisomers in a mixture.
Capillary Electrophoresis Separation of charged species in an electric field, with a chiral selector in the buffer.Separation and quantification of the enantiomers.

Theoretical and Computational Investigations of 2s,3s 2 Methylpyrrolidin 3 Ol

Conformational Analysis and Potential Energy Surface Mapping

The conformational preference is governed by a delicate balance of steric and stereoelectronic effects. In the case of substituted prolines, which are structurally related to the target molecule, the presence of an electron-withdrawing group at the 4-position, such as a hydroxyl group, is known to favor the exo ring pucker. nih.gov Conversely, the stereochemistry of substituents can modulate the cis/trans amide bond equilibrium in proline-containing peptides, which is correlated with the endo/exo ring pucker. nih.govnih.gov For (2S,3S)-2-methylpyrrolidin-3-ol, the relative orientation of the methyl and hydroxyl groups will be a key determinant of the conformational landscape.

Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule, identifying the low-energy conformations and the transition states that separate them. The relative energies of different conformers can be calculated to predict their populations at a given temperature.

Table 1: Illustrative Conformational Data for Substituted Pyrrolidines

ConformationKey Dihedral Angles (degrees)Relative Energy (kcal/mol)Population (%)
C4-endoϕ ≈ -75, ψ ≈ 160> 0.5Minor
C4-exoϕ ≈ -60, ψ ≈ 1450.0Major

Note: This table is illustrative and based on general findings for substituted prolines. nih.gov The actual values for this compound would require specific calculations.

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations provide a deep understanding of the electronic properties of this compound, which are crucial for its reactivity. These studies typically involve the calculation of molecular orbitals, electrostatic potential, and various reactivity descriptors.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. jmaterenvironsci.com A smaller gap generally implies higher reactivity.

The distribution of electron density, often visualized through electrostatic potential maps, reveals the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atom and the oxygen atom of the hydroxyl group are expected to be electron-rich, making them susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group will be electron-poor and thus a potential site for nucleophilic interaction.

Table 2: Calculated Electronic Properties of a Model Pyrrolidine (B122466) Derivative

ParameterValue (illustrative)Significance
HOMO Energy-6.5 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy1.2 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap7.7 eVIndicates chemical reactivity and kinetic stability. jmaterenvironsci.com
Dipole Moment2.1 DReflects the overall polarity of the molecule.
Mulliken Charge on N-0.8 eQuantifies the partial charge on the nitrogen atom, indicating its nucleophilicity.

Note: These values are for illustrative purposes and would need to be calculated specifically for this compound.

Mechanistic Elucidation of Reaction Pathways and Stereoselectivity

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving substituted pyrrolidines. By calculating the energies of reactants, intermediates, transition states, and products, detailed reaction pathways can be mapped out. This is particularly useful for understanding the origins of stereoselectivity in asymmetric reactions.

For reactions involving this compound, such as its use as a chiral auxiliary or catalyst, computational studies can elucidate how the specific stereochemistry of the molecule directs the outcome of the reaction. For instance, in copper-catalyzed amination reactions to form pyrrolidines, DFT calculations have been used to explore the catalytic cycle and the influence of ligands on the reaction's efficiency and selectivity. acs.org

In the context of organocatalysis, where proline and its derivatives are widely used, computational studies have shed light on the stability of key intermediates like iminium ions and their role in determining the stereochemical outcome of Michael additions. nih.gov The steric and electronic effects of substituents on the pyrrolidine ring are critical in controlling the facial selectivity of the incoming nucleophile.

Molecular Modeling of Interactions in Catalytic Systems

Molecular modeling techniques, including molecular docking and molecular dynamics simulations, are employed to study the non-covalent interactions between this compound and other molecules, such as enzymes or metal catalysts. These methods are particularly valuable in drug design and catalyst development.

In the design of new catalysts, molecular modeling can predict how the structure of a pyrrolidine-based ligand will influence the catalytic activity and selectivity of a metal complex. By simulating the interactions within the catalytic pocket, researchers can rationally design more efficient and selective catalysts.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For (2S,3S)-2-methylpyrrolidin-3-ol, both ¹H and ¹³C NMR spectroscopy are utilized to confirm the molecular skeleton and, crucially, to establish the relative stereochemistry of the methyl and hydroxyl groups on the pyrrolidine (B122466) ring.

In ¹H NMR spectroscopy, the chemical shifts of the protons, their integration, and the spin-spin coupling constants provide a wealth of structural information. The protons on the pyrrolidine ring (at positions C2, C3, C4, and C5) and the methyl group protons each exhibit characteristic signals. The coupling constants (J-values) between adjacent protons, particularly between the proton at C2 and the proton at C3, are highly dependent on the dihedral angle between them. This relationship, often described by the Karplus equation, allows for the determination of the cis or trans relationship of the substituents. For the (2S,3S) isomer, a trans relationship exists between the methyl group at C2 and the hydroxyl group at C3, which would be reflected in the observed coupling constants. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can further confirm the spatial proximity of protons and solidify the stereochemical assignment.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. The number of distinct signals confirms the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, with the carbon atoms attached to the electronegative nitrogen and oxygen atoms (C2, C3, and C5) appearing at a lower field.

While specific experimental data for this compound is not publicly available, Table 1 provides predicted chemical shift ranges based on known data for similar pyrrolidine derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

NucleusPositionPredicted Chemical Shift (ppm)MultiplicityNotes
¹HH23.0 - 3.5m
H34.0 - 4.5m
H41.8 - 2.2m
H52.8 - 3.3m
CH₃1.1 - 1.4d
OHVariablesDependent on solvent and concentration
NHVariablesDependent on solvent and concentration
¹³CC260 - 68
C370 - 78
C430 - 38
C545 - 53
CH₃15 - 22
d: doublet, m: multiplet, s: singlet

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₅H₁₁NO, Molecular Weight: 101.15 g/mol ), electron ionization (EI) or electrospray ionization (ESI) would be employed.

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound. The fragmentation of the molecular ion provides valuable structural clues. For cyclic amines and alcohols, characteristic fragmentation pathways include the loss of small neutral molecules or radicals. chemicalbook.com

Common fragmentation patterns for this compound would likely involve:

α-cleavage: Fission of the carbon-carbon bond adjacent to the nitrogen atom, which is a common fragmentation pathway for amines. This could lead to the loss of a methyl radical (•CH₃) or an ethyl fragment from the ring.

Loss of water: Dehydration from the alcohol moiety can occur, leading to a peak at M-18.

Ring-opening and subsequent fragmentation: The pyrrolidine ring can undergo cleavage, leading to a variety of smaller fragment ions.

The analysis of these fragments allows for the reconstruction of the molecule's structure, providing evidence that is complementary to NMR data.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValuePossible Fragment IonDescription
101[C₅H₁₁NO]⁺Molecular Ion (M⁺)
86[C₄H₈NO]⁺Loss of methyl radical (•CH₃)
83[C₅H₉N]⁺Loss of water (H₂O)
70[C₄H₈N]⁺α-cleavage and subsequent rearrangement
57[C₃H₇N]⁺Ring fragmentation

X-ray Crystallography for Solid-State Structure Determination and Diastereomeric Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can unambiguously establish the absolute and relative stereochemistry of a chiral molecule, making it the gold standard for diastereomeric confirmation.

For this compound, a single crystal of a suitable derivative (often a salt, such as a hydrochloride or tartrate) would be grown and irradiated with X-rays. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise spatial arrangement of each atom. This allows for the direct visualization of the trans orientation of the methyl group at C2 and the hydroxyl group at C3, confirming the (2S,3S) configuration. Furthermore, X-ray crystallography provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state. While no specific crystal structure for this compound is publicly available, a study on the related compound 3-((1R,2S)-1-methylpyrrolidin-1-ium-2-yl)pyridin-1-ium tetrachloridozincate(II) monohydrate demonstrates the utility of this method for confirming the stereochemistry of substituted pyrrolidines. researchgate.net

Chiral Chromatography and Polarimetry for Enantiomeric Purity Assessment

While NMR and MS can confirm the structure and relative stereochemistry, they generally cannot distinguish between enantiomers. Chiral chromatography and polarimetry are essential techniques for determining the enantiomeric purity (or enantiomeric excess, ee) of a sample of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a chiral stationary phase (CSP). The CSP interacts differently with the two enantiomers of a racemic mixture, leading to different retention times and allowing for their separation and quantification. By analyzing a sample of this compound on a suitable chiral column, one could detect the presence of its enantiomer, (2R,3R)-2-methylpyrrolidin-3-ol, and determine the enantiomeric excess of the sample. The choice of the chiral stationary phase is critical and is often based on the functional groups present in the analyte. For a pyrrolidinol derivative, polysaccharide-based or macrocyclic glycopeptide-based CSPs could be effective.

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Each enantiomer rotates light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (e.g., temperature, wavelength, solvent, and concentration). For example, a related compound, (2S,3S)-3-Methylpyrrolidine-2-carboxylic acid, has a reported specific optical rotation of -26° to -30° (c=0.7, H₂O). thermofisher.com By measuring the observed rotation of a sample of this compound and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated. This technique provides a bulk analysis of the sample's optical purity.

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Approaches

The demand for enantiomerically pure compounds like (2S,3S)-2-methylpyrrolidin-3-ol necessitates the development of synthetic routes that are not only efficient but also environmentally benign. rsc.org Future research is increasingly focused on "green chemistry" principles to minimize waste, reduce energy consumption, and utilize less hazardous substances. nih.gov

Key strategies and future directions include:

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and sustainable route to chiral amines and their derivatives under mild reaction conditions. rsc.org A chemoenzymatic approach that combines photochemistry with biocatalysis has been shown to be effective for producing chiral pyrrolidines from simple starting materials. nih.gov This method avoids toxic metals and hazardous solvents, highlighting a path toward more eco-efficient industrial applications.

Catalytic Asymmetric Synthesis: Moving away from stoichiometric reagents towards catalytic methods is a core principle of green chemistry. whiterose.ac.uk Research is focused on developing novel catalytic systems, including those based on earth-abundant metals, for the asymmetric synthesis of pyrrolidine (B122466) derivatives. researchgate.net The asymmetric hydrogenation of levulinic acid, a biomass-derived platform molecule, to produce chiral 5-methylpyrrolidin-2-one (B85660) is a promising example of sustainable production of related structures. mdpi.com

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple transformations occur in a single reaction vessel (one-pot) or in a continuous sequence (tandem) significantly improves efficiency by reducing the need for intermediate purification steps. nih.gov Aza-Michael induced ring closure reactions are an example of a tandem process used to create functionalized pyrrolidines. researchgate.net

An overview of emerging sustainable synthetic strategies is presented in the table below.

Synthetic StrategyKey AdvantagesRepresentative Research Area
Biocatalysis High enantioselectivity, mild reaction conditions, reduced environmental impact. rsc.orgnih.govEnzymatic kinetic resolution and asymmetric reductive amination. whiterose.ac.ukmdpi.com
Homogeneous/Heterogeneous Catalysis High efficiency, potential for catalyst recycling, atom economy. whiterose.ac.ukresearchgate.netAsymmetric hydrogenation, redox-neutral C-H functionalization. mdpi.comrsc.org
Tandem/Cascade Reactions Increased operational efficiency, reduced waste from workups, time and cost savings. nih.govnih.govAza-Michael induced ring closure, nitro-Mannich/hydroamination cascades. researchgate.netrsc.org

Exploration of Novel Catalytic Paradigms and Applications

The inherent chirality and functionality of the pyrrolidine scaffold make it a privileged structure in the design of new catalysts and ligands for asymmetric synthesis. nih.govmdpi.com Future research aims to expand the catalytic utility of this compound and its derivatives.

Organocatalysis: Pyrrolidine-based organocatalysts, particularly those derived from proline, have become powerful tools in asymmetric synthesis. mdpi.comnih.govresearchgate.net Future work will likely focus on creating novel derivatives of this compound to catalyze new types of asymmetric transformations with high efficiency and stereoselectivity. nih.gov The development of catalysts that can operate in environmentally friendly solvents like water is also a key area of interest. mdpi.com

Ligand Development for Metal Catalysis: Chiral pyrrolidines are crucial components of ligands for a wide range of metal-catalyzed reactions. nih.gov There is ongoing research to design and synthesize novel PNNP ligands with a pyrrolidine backbone for applications in iron-catalyzed asymmetric transfer hydrogenation of ketones. researchgate.net The exploration of gold(I) complexes with chiral pyrrolidinyl ligands for enantioselective cycloaddition reactions is another active research front. nih.gov

Heterogenization of Catalysts: Immobilizing pyrrolidine-based catalysts on solid supports, such as mesoporous silica (B1680970) or within metal-organic frameworks (MOFs), is a promising strategy to enhance their stability and recyclability. rsc.orgmdpi.com This approach facilitates easier separation of the catalyst from the reaction mixture, which is a significant advantage for industrial processes. rsc.org

The table below summarizes some of the novel catalytic applications being explored.

Catalytic ParadigmApplicationPotential Advantages
Asymmetric Organocatalysis Aldol (B89426) and Michael reactions, α-functionalization of carbonyl compounds. nih.govmdpi.comMetal-free, environmentally benign, high enantioselectivity. nih.gov
Chiral Ligands for Metal Catalysis Asymmetric hydrogenation, cycloadditions, cross-coupling reactions. researchgate.netnih.govHigh catalytic activity, broad substrate scope, tunability of electronic and steric properties.
Heterogenized Catalysts Continuous flow reactions, simplified product purification. rsc.orgrsc.orgEnhanced catalyst stability, reusability, and suitability for industrial scale-up. rsc.org

Design of Next-Generation Pyrrolidinol-Based Chiral Building Blocks

This compound serves as a foundational chiral building block, and a significant area of future research involves its elaboration into more complex and functionally diverse molecules for drug discovery and organic synthesis. nih.govnih.gov

Scaffold Diversification: Research is focused on developing synthetic methodologies to introduce a wide range of substituents at various positions of the pyrrolidine ring. rsc.orgmdpi.comacs.org This includes the development of redox-neutral α-functionalization methods to create α-aryl-substituted pyrrolidines. rsc.org Such diversification allows for the fine-tuning of the steric and electronic properties of the molecule, which is crucial for applications in medicinal chemistry and materials science.

Synthesis of Conformationally Constrained Analogues: Incorporating the pyrrolidine motif into bicyclic or polycyclic systems can lead to molecules with more rigid conformations. nih.gov These conformationally constrained analogues are of great interest in drug design as they can lead to higher binding affinities and selectivities for biological targets. nih.gov

Development of Novel Bioisosteres: The pyrrolidine ring can serve as a bioisostere for other cyclic or acyclic structures in known bioactive molecules. The design and synthesis of novel pyrrolidine-containing compounds as antagonists for receptors like the bradykinin (B550075) B2 receptor is an active area of research. nih.gov

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)

The integration of modern technologies like flow chemistry and automated synthesis is set to revolutionize the way chiral pyrrolidines are synthesized and utilized. acs.orgyoutube.com These technologies offer significant advantages in terms of efficiency, safety, and scalability. rsc.orgnih.gov

Continuous Flow Synthesis: Performing multi-step syntheses in continuous flow reactors can dramatically reduce reaction times, improve yields, and enhance safety by minimizing the handling of hazardous intermediates. nih.govrsc.org Flow chemistry also allows for the use of reaction conditions that are difficult to achieve in traditional batch processes, such as high pressures and temperatures. acs.org The development of a continuous flow protocol for the construction of an α-chiral pyrrolidine library demonstrates the power of this technology for rapid lead generation. rsc.org

Automated Synthesis and High-Throughput Screening: The combination of automated synthesis platforms with high-throughput screening allows for the rapid generation and evaluation of large libraries of pyrrolidine derivatives. youtube.comcore.ac.uk This approach can significantly accelerate the discovery of new catalysts and drug candidates.

Challenges in Scale-Up: A significant challenge remains in translating laboratory-scale syntheses to large-scale industrial production. acs.orgacs.orgchemtek.co.inworldpharmatoday.com Flow chemistry is seen as a key enabling technology to overcome many of the challenges associated with scale-up, such as heat transfer and mixing, which can be problematic in large batch reactors. chemtek.co.in

The table below highlights the impact of advanced synthetic methodologies.

TechnologyKey AdvantagesEmerging Challenges
Flow Chemistry Enhanced safety, improved reaction control, scalability, and potential for automation. acs.orgnih.govrsc.orgIntegration of in-line purification and analysis, development of robust and long-lasting solid-supported reagents and catalysts. rsc.org
Automated Synthesis High-throughput library generation, accelerated discovery of new compounds and catalysts. youtube.comcore.ac.ukHandling of solid reagents and products, integration with purification and analytical instrumentation.

Q & A

Q. What are the key considerations for synthesizing (2S,3S)-2-methylpyrrolidin-3-ol with high enantiomeric purity?

Answer: Synthesis of this chiral compound requires precise control over stereochemistry. Key steps include:

  • Chiral Catalysts : Use enantioselective catalysts (e.g., organocatalysts or transition-metal complexes) to favor the (2S,3S) configuration. For example, asymmetric hydrogenation or enzymatic resolution may improve stereoselectivity .
  • Reaction Optimization : Adjust temperature (e.g., 0–25°C) and solvent polarity to minimize racemization. Polar aprotic solvents like DMF or THF are often preferred .
  • Purification : Chromatography (HPLC or chiral columns) or recrystallization can isolate the desired enantiomer. Evidence from related pyrrolidine derivatives highlights the use of silica gel chromatography with ethanol/hexane gradients .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Answer:

  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can confirm stereochemistry via coupling constants (e.g., vicinal 3JH-H^3J_{\text{H-H}} values) and NOE correlations. For instance, axial vs. equatorial proton arrangements in pyrrolidine rings produce distinct splitting patterns .
  • X-ray Crystallography : Provides definitive proof of absolute configuration. Similar compounds (e.g., (S)-1-(pyridin-2-yl)pyrrolidin-3-ol) have been resolved using single-crystal diffraction .
  • Optical Rotation/Polarimetry : Measures specific rotation ([α]D_D) to verify enantiomeric excess, often compared to literature values .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., enzymes or receptors) using software like AutoDock Vina. For example, docking studies on pyrrolidine derivatives have identified hydrogen bonding with catalytic residues .
  • Molecular Dynamics (MD) : Assess stability of ligand-protein complexes over time. MD trajectories (50–100 ns) can reveal conformational changes affecting binding affinity .
  • QSAR Models : Relate structural features (e.g., hydroxyl group position) to bioactivity. Parameters like logP and polar surface area are critical for predicting membrane permeability .

Q. How should researchers address discrepancies in reported biological activities of stereoisomers of 2-methylpyrrolidin-3-ol?

Answer:

  • Enantiomer-Specific Assays : Compare (2S,3S) and (2R,3R) forms in vitro using assays with purified enzymes (e.g., IC50_{50} measurements). Contradictions may arise from impurities or racemization during testing .
  • Metabolic Stability Studies : Evaluate stereoisomer degradation in liver microsomes. For example, cytochrome P450 enzymes often exhibit stereoselective metabolism .
  • Control Experiments : Include enantiomerically pure standards and validate analytical methods (e.g., chiral HPLC) to rule out contamination .

Q. What strategies enhance the aqueous solubility of this compound for in vivo studies?

Answer:

  • Salt Formation : Convert the free base to hydrochloride or citrate salts. Evidence from pyrrolidin-3-ol hydrochloride shows improved solubility in PBS buffer (pH 7.4) .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo. This approach increased solubility in related pyrrolidine derivatives by >10-fold .
  • Co-Solvent Systems : Use cyclodextrins or surfactants (e.g., Tween-80) to solubilize the compound without altering stereochemistry .

Methodological Considerations

Q. How can researchers optimize reaction conditions for scale-up synthesis while maintaining stereochemical integrity?

Answer:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions. A study on (S)-1-(pyridin-2-yl)pyrrolidin-3-ol achieved 85% yield at 100 g scale using microreactors .
  • Green Chemistry Principles : Solvent recycling (e.g., ethanol/water mixtures) and catalyst recovery (e.g., immobilized enzymes) reduce costs and waste .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track enantiomeric excess in real time, enabling rapid adjustments .

Q. What are the best practices for storing this compound to prevent degradation?

Answer:

  • Temperature : Store at –20°C under inert gas (N2_2 or Ar) to inhibit oxidation. Related compounds showed <5% degradation over 6 months under these conditions .
  • Light Sensitivity : Use amber vials to block UV radiation, which can induce racemization or hydroxyl group oxidation .
  • Moisture Control : Include desiccants (e.g., silica gel) in storage containers, as hygroscopicity may accelerate hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-2-methylpyrrolidin-3-ol
Reactant of Route 2
(2S,3S)-2-methylpyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.